(3Z)-5-chloro-3-{(2Z)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-CHLORO-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines a chlorinated indole core with a thiazolidinone moiety, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 5-CHLORO-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol is performed.
Hydrazination: The ester is then converted to hydrazide.
Cyclization: Cyclization of the hydrazide with appropriate reagents forms the thiazolidinone ring.
Condensation: The final step involves the condensation of the thiazolidinone intermediate with an indole derivative to form the target compound.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chlorinated positions on the phenyl and indole rings can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include oxindoles, amines, and substituted indoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiazolidinone ring can interact with proteins, affecting their function. These interactions lead to the compound’s biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and thiazolidinone-containing molecules. For example:
5-CHLORO-3-PHENYL-1H-INDOLE-2-ONE: Similar structure but lacks the thiazolidinone ring.
4-CHLORO-3-[(2Z,5Z)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure with a methoxy group instead of a chloro group on the phenyl ring. The uniqueness of 5-CHLORO-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups, which confer distinct biological activities
Properties
Molecular Formula |
C17H9Cl2N3O2S |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
5-chloro-3-[2-(4-chloroanilino)-4-hydroxy-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C17H9Cl2N3O2S/c18-8-1-4-10(5-2-8)20-17-22-16(24)14(25-17)13-11-7-9(19)3-6-12(11)21-15(13)23/h1-7,24H,(H,20,22) |
InChI Key |
SDPATYAQSSSOHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)Cl)O)Cl |
Origin of Product |
United States |
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